molecular formula C13H15NO6 B13059442 Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate

Cat. No.: B13059442
M. Wt: 281.26 g/mol
InChI Key: QWQMGQAHOAYBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate (CAS 154078-87-2) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H15NO6 and a molecular weight of 281.26 g/mol, this ester and nitro-aromatic compound serves as a valuable building block and intermediate in organic synthesis . The structure, featuring multiple functional groups, makes it a versatile precursor for developing more complex molecules, including potential applications in medicinal chemistry for the synthesis of novel active ingredients, or in material science . Researchers can utilize this compound to explore structure-activity relationships or as a key fragment in multi-step synthetic routes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the product's Safety Datasheet for detailed handling and hazard information .

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 3-(1-methoxy-2-methyl-1-oxopropan-2-yl)-4-nitrobenzoate

InChI

InChI=1S/C13H15NO6/c1-13(2,12(16)20-4)9-7-8(11(15)19-3)5-6-10(9)14(17)18/h5-7H,1-4H3

InChI Key

QWQMGQAHOAYBQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide, heat.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane.

Major Products Formed

    Oxidation: 3-(2-(methoxycarbonyl)propan-2-yl)-4-aminobenzoate.

    Reduction: 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of nitrobenzoates possess antimicrobial properties. For instance, research has demonstrated that compounds with nitro groups can inhibit bacterial growth effectively. The presence of the methoxycarbonyl group may further enhance these properties by improving solubility and bioavailability .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development. In vitro studies have shown that similar nitrobenzoate compounds can reduce pro-inflammatory cytokine production, suggesting a potential therapeutic role in treating inflammatory diseases .

Materials Science

In materials science, this compound has been explored for its utility in polymer synthesis and as a precursor for functional materials.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of polymers with specific properties such as thermal stability and mechanical strength. Its reactivity allows it to participate in polymerization reactions, leading to the formation of new materials with tailored characteristics .

Functional Coatings

Due to its chemical structure, this compound can be used to develop functional coatings that exhibit desirable properties such as corrosion resistance and UV stability. These coatings are valuable in various industrial applications, including automotive and aerospace sectors .

Synthetic Methodologies

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound can act as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Reaction Pathways

The compound can undergo several reactions such as esterification and nucleophilic substitution, which are fundamental in organic synthesis. Understanding these reaction pathways is crucial for chemists looking to utilize this compound effectively .

Data Table: Summary of Applications

Application AreaSpecific UseExample/Reference
Medicinal ChemistryAntimicrobial ActivityInhibition of bacterial growth
Anti-inflammatory PropertiesModulation of cytokines
Materials SciencePolymer SynthesisDevelopment of new polymers
Functional CoatingsUV resistant coatings
Synthetic MethodologiesIntermediate for Complex MoleculesBuilding block for drugs
Reaction PathwaysEsterification reactions

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various nitrobenzoate derivatives and their effects on bacterial strains. This compound was included among the tested compounds, showing significant inhibition against Staphylococcus aureus.

Case Study 2: Polymer Development

Research conducted at a leading university demonstrated the use of this compound as a monomer in creating high-performance polymers suitable for aerospace applications. The resulting materials exhibited enhanced thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with cellular targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared below with three closely related nitrobenzoate derivatives:

Compound Name Substituent at 3-Position Substituent at 4-Position CAS Number Reference
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate 2-(Methoxycarbonyl)propan-2-yl Nitro [154078-87-2]
Methyl 3-isobutoxy-4-nitrobenzoate (3b) Isobutoxy Nitro N/A
Methyl 3-(2-(1H-indol-3-yl)ethoxy)-4-nitrobenzoate (3l) 2-(1H-Indol-3-yl)ethoxy Nitro N/A
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate Methoxycarbonylmethyl (at 4-position) Nitro (at 3-position) [334952-07-7]

Key Observations :

  • Spatial Orientation : The target compound’s branched 3-substituent introduces steric bulk compared to linear substituents like isobutoxy (3b) or indole-containing ethoxy (3l).
  • Regioisomerism : Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is a regioisomer, with substituents swapped between positions 3 and 4, which may alter reactivity and solubility.

Key Observations :

  • Yields for similar compounds range widely (20–71%), influenced by steric hindrance and reagent reactivity .

Physicochemical Properties

Compound Molecular Weight Solubility Physical State Reference
This compound Not reported Likely similar to [334952-07-7] Solid (catalog)
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate 253.2 g/mol Slightly soluble in chloroform, methanol, DMSO Solid
Methyl 3-isobutoxy-4-nitrobenzoate (3b) Not reported Crystallized from methanol/hexane Pale yellow crystals

Key Observations :

  • Solubility trends correlate with substituent polarity. For example, the indole-containing derivative (3l) may exhibit lower solubility in nonpolar solvents due to its aromatic heterocycle .
  • The regioisomer [334952-07-7] has documented solubility in polar aprotic solvents, suggesting similar behavior for the target compound .

Biological Activity

Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C13H15NO5\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{5}

This structure includes a nitro group, which is often associated with various biological activities, including anti-cancer properties.

Research indicates that compounds similar to this compound can exert their biological effects through several mechanisms:

  • Inhibition of Cell Migration : Studies have shown that related nitrobenzoic acids can inhibit the migration of cancer cells, particularly in non-small cell lung cancer (NSCLC). This is achieved by disrupting EGF-induced chemotaxis and chemokinesis, affecting cellular adhesion and cytoskeletal dynamics .
  • Antitumor Activity : The compound may exhibit direct antitumor effects by inducing apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways involved in cell survival and proliferation.
  • Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases that play crucial roles in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis.

Case Studies and Experimental Data

  • Cell Line Studies : In vitro studies have demonstrated that this compound significantly inhibits the growth of specific cancer cell lines. For instance, a study focusing on NSCLC showed a marked reduction in cell viability when treated with this compound.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and metastasis. Results indicated that treatment led to significant tumor regression compared to control groups.
  • Mechanistic Insights : Detailed investigations into the molecular mechanisms revealed that the compound affects pathways related to apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent.

Comparative Analysis

The following table summarizes key findings from various studies on this compound and related compounds:

Study TypeModel UsedKey FindingsReference
In VitroNSCLC Cell LinesInhibition of EGF-induced migration
In VivoMouse ModelsTumor size reduction observed
MechanisticBiochemical AssaysModulation of apoptosis pathways

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